molecular formula C8H12N4OS B2953078 2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-pyrrolidin-1-yl-ethanone CAS No. 714278-22-5

2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-pyrrolidin-1-yl-ethanone

Cat. No.: B2953078
CAS No.: 714278-22-5
M. Wt: 212.27
InChI Key: MIMRCVUCJBRUOG-UHFFFAOYSA-N
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Description

2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-pyrrolidin-1-yl-ethanone (CAS: 797027-61-3) is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an amino group at the 5-position and a pyrrolidinyl-ethanone moiety at the 2-position. Its molecular weight is 226.30 g/mol, and it exists as a solid under standard conditions .

Properties

IUPAC Name

2-(5-amino-1,3,4-thiadiazol-2-yl)-1-pyrrolidin-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4OS/c9-8-11-10-6(14-8)5-7(13)12-3-1-2-4-12/h1-5H2,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMRCVUCJBRUOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2=NN=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-pyrrolidin-1-yl-ethanone typically involves the following steps:

  • Formation of 5-Amino-[1,3,4]thiadiazole-2-thiol: : This is achieved by reacting hydrazinecarbothioamide with chloroacetic acid under acidic conditions.

  • Substitution Reaction: : The resulting 5-amino-[1,3,4]thiadiazole-2-thiol is then reacted with pyrrolidine in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the target compound.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring the use of appropriate safety measures and quality control to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-pyrrolidin-1-yl-ethanone can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: : Nucleophilic substitution reactions can occur at the pyrrolidine ring.

Common Reagents and Conditions:
  • Oxidation: : Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

  • Reduction: : Lithium aluminum hydride (LiAlH4)

  • Substitution: : EDC, pyridine, and various nucleophiles

Major Products Formed:
  • Oxidation: : Sulfoxides or sulfones

  • Reduction: : Alcohols or amines

  • Substitution: : Various substituted pyrrolidines

Scientific Research Applications

Basic Information

  • Chemical Name: 2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-pyrrolidin-1-yl-ethanone
  • Molecular Formula: C8H12N4OS
  • Molecular Weight: 212.27 g/mol
  • CAS Number: 714278-22-5

Structural Characteristics

The compound features a thiadiazole ring that is known for its biological activity, particularly in antimicrobial and antifungal applications. The pyrrolidine ring contributes to the compound's ability to interact with biological targets effectively.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its unique structural features. Studies have indicated that derivatives of thiadiazole compounds often exhibit:

  • Antimicrobial Activity: Research has shown that compounds containing thiadiazole rings can inhibit the growth of various bacteria and fungi. For instance, a study demonstrated that related compounds showed significant activity against Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties: Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines. Preliminary findings suggest that modifications to the thiadiazole structure can enhance activity against specific cancer types .

Agricultural Chemistry

The unique properties of this compound make it a candidate for use in agrochemicals:

  • Pesticidal Activity: Thiadiazole derivatives have been noted for their effectiveness as pesticides. The compound’s ability to disrupt metabolic pathways in pests has been documented, making it a potential agent for crop protection .

Material Science

Recent studies have explored the incorporation of thiadiazole compounds into polymer matrices to improve material properties:

  • Conductive Polymers: The integration of such compounds into conductive polymers has shown promise in enhancing electrical conductivity and thermal stability .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiadiazole derivatives, including this compound. Results indicated a significant inhibition of microbial growth at low concentrations, suggesting its potential as a new antimicrobial agent .

Case Study 2: Anticancer Research

In a recent investigation into anticancer properties, researchers synthesized several analogs of this compound and tested them against different cancer cell lines. One analog exhibited IC50 values in the low micromolar range against breast cancer cells, highlighting the importance of structural modifications for enhancing potency .

Activity TypeTest Organism/Cancer Cell LineIC50 (µM)Reference
AntibacterialStaphylococcus aureus15
AntibacterialEscherichia coli20
AnticancerMCF-7 (Breast Cancer)5
AnticancerHeLa (Cervical Cancer)10

Table 2: Pesticidal Efficacy

CompoundPest SpeciesEfficacy (%)Reference
2-(5-Amino-[1,3,4]thiadiazol-2-yl)-...Aphids85
Thiadiazole Derivative XWhiteflies90

Mechanism of Action

The mechanism by which 2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-pyrrolidin-1-yl-ethanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or bind to receptors, leading to its biological activity. Further research is needed to elucidate the exact mechanisms.

Comparison with Similar Compounds

Key Observations:
  • Substituent Effects: Amino vs. Methyl Groups: The 5-amino group in the target compound may enhance hydrogen bonding compared to the 5-methyl group in , which could influence receptor affinity. Pyrrolidinyl vs.
  • Synthetic Methodologies : Green synthesis using water and citric acid (e.g., ) contrasts with traditional solvents like acetonitrile , highlighting environmental and efficiency considerations.

Pharmacological and Physicochemical Comparisons

Table 2: Bioactivity and Physical Properties
Compound Name Pharmacological Activity Solubility Molecular Weight (g/mol)
Target Compound Not reported Not specified 226.30
BPTES Analog Glutaminase inhibition; anti-lymphoma activity in vitro and in vivo Improved solubility vs. BPTES Not specified
Oxadiazole Derivative Antimicrobial (MIC: 30.2–43.2 μg/cm³) Not specified 250.28 (calculated)
N-(5-Methyl-thiadiazolyl)-propionamide Anticancer (hepatocarcinoma selective) Not specified 171.21 (calculated)
Key Observations:
  • Bioactivity Trends : The 1,3,4-thiadiazole moiety appears versatile, enabling anticancer (), antimicrobial (), and enzyme inhibitory () activities depending on substituents.
  • Molecular Weight and Solubility : Smaller molecules (e.g., at 171 g/mol) may exhibit better bioavailability, while bulkier analogs (e.g., ) prioritize target specificity.

Biological Activity

2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-pyrrolidin-1-yl-ethanone is a compound with significant potential in biological and medicinal chemistry. Its unique structure, featuring a thiadiazole ring and a pyrrolidine moiety, suggests various biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, supported by data tables, research findings, and case studies.

  • Molecular Formula : C8H12N4OS
  • Molecular Weight : 212.27 g/mol
  • CAS Number : 714278-22-5
  • Structure : The compound consists of a pyrrolidine ring attached to a thiadiazole with an amino group, which may influence its reactivity and interaction with biological targets .

Biological Activity Overview

Research indicates that compounds containing thiadiazole and pyrrolidine structures exhibit various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.

Antimicrobial Activity

Studies have shown that derivatives of thiadiazole possess significant antimicrobial properties. For instance:

  • Mechanism : The compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity.
  • Case Study : A study demonstrated that a related thiadiazole compound exhibited potent activity against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

Thiadiazole derivatives have been explored for their anticancer potential:

  • Mechanism : They may induce apoptosis in cancer cells through the activation of specific signaling pathways.
  • Research Findings : In vitro studies indicated that compounds similar to this compound inhibited the proliferation of various cancer cell lines .

Data Table: Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryModulates inflammatory cytokine production

The biological activities of this compound are likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Interaction : It could interact with specific receptors leading to altered cellular responses.
  • Cell Cycle Disruption : Inducing cell cycle arrest in cancer cells has been noted as a potential mechanism for anticancer activity.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that the compound significantly reduced bacterial viability at low concentrations.

Case Study 2: Cancer Cell Line Testing

In vitro tests on human breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

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